3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide
Description
Properties
IUPAC Name |
3-(4-fluorophenoxy)-N-[4-(4-methoxypiperidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN2O3/c1-30-22-13-15-28(16-14-22)21-9-7-20(8-10-21)27-25(29)18-3-2-4-24(17-18)31-23-11-5-19(26)6-12-23/h2-12,17,22H,13-16H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYUYLMNYGSAUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-fluorophenol with a suitable benzoyl chloride derivative to form the 4-fluorophenoxybenzoyl intermediate. This intermediate is then reacted with 4-(4-methoxypiperidin-1-yl)aniline under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The purification process often involves recrystallization or chromatography techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with specific enzymes or receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound’s unique properties make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Substituent Effects
The compound’s key structural elements—fluorophenoxy and methoxypiperidinyl groups—are critical for its physicochemical and biological properties. Below is a comparative analysis with analogs from the evidence:
Table 1: Structural and Functional Comparison
Key Observations:
- Fluorophenoxy Group: Present in the target compound and analogs (), this group enhances lipophilicity and binding to hydrophobic pockets in target proteins. In , its combination with a trifluoromethyl group improves antiplasmodial activity .
- Methoxypiperidinyl vs. Piperazine/Thiophene : The methoxypiperidinyl group in the target compound may offer better metabolic stability compared to piperazine () or thiophene () substituents, which are prone to oxidation or metabolic cleavage .
- Benzamide vs.
ADME Profiles :
- Solubility: The methoxypiperidinyl group may enhance aqueous solubility compared to non-polar substituents (e.g., trifluoromethyl in ) but reduce it relative to hydroxylated analogs () .
Biological Activity
3-(4-Fluorophenoxy)-N-[4-(4-methoxypiperidin-1-YL)phenyl]benzamide is a synthetic compound that has gained attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Fluorophenoxy group : Enhances lipophilicity and biological activity.
- Methoxypiperidine moiety : Contributes to receptor binding properties.
- Benzamide backbone : Common in compounds with diverse pharmacological effects.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 420.5 g/mol |
| CAS Number | 1448133-52-5 |
| LogP (XLogP3-AA) | 3.4 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 7 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom in the para position of the phenoxy group may enhance binding affinity and selectivity for these targets.
Mechanisms include:
- Enzyme Inhibition : Compounds similar to this compound have been shown to inhibit various kinases, suggesting potential applications in cancer therapy.
- Antiviral Activity : Preliminary studies indicate that benzamide derivatives can inhibit enteroviruses by stabilizing viral capsids, potentially leading to therapeutic applications against viral infections .
Biological Activity Insights
Research on compounds structurally related to this compound has revealed several key findings regarding their biological activities:
- Antiviral Efficacy :
-
Anticancer Potential :
- Similar compounds have been identified as potent Met kinase inhibitors, showing significant in vivo efficacy against tumors. This suggests a potential role in cancer treatment through targeted therapy.
Case Study 1: Antiviral Screening
A study screened 200 compounds for antiviral activity against enteroviruses, identifying two potent candidates (CL212 and CL213) that demonstrated high efficacy without cytotoxicity at concentrations up to 100 µM. These compounds were structurally similar to this compound, indicating a promising avenue for further research into antiviral applications .
Case Study 2: Kinase Inhibition
Another investigation focused on the inhibition of Met kinase activity by benzamide derivatives. The study highlighted that modifications in the piperidine ring significantly affected the compounds' inhibitory potency against cancer cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?
The synthesis involves coupling a fluorophenoxy-substituted benzoic acid derivative with 4-(4-methoxypiperidin-1-yl)aniline. Key methodological considerations include:
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity Method |
|---|---|---|---|
| Coupling | DCC/HOBt, DMF, -50°C | 61-85% | Column chromatography |
| Oxidation | CrO₃/H₂SO₄, 0°C | 40-61% | Recrystallization |
Q. Which spectroscopic techniques are most effective for structural characterization?
A multi-technique approach is critical:
Q. What biological targets or activities have been reported for this compound?
- Antimicrobial Activity : Tested against Gram-positive bacteria (MIC: 2–4 µg/mL) via broth microdilution assays .
- Enzyme Inhibition : Potent inhibition of kinase enzymes (IC₅₀: 50–100 nM) using fluorescence polarization assays .
- Mutagenicity : Ames II testing shows low mutagenicity (comparable to benzyl chloride) .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data?
Systematically evaluate:
Assay Conditions : Compare concentrations (e.g., 2–4 µM vs. 10–50 µM ranges) and solvent purity (DMSO <0.1% H₂O) .
Structural Variants : Assess analogues with modified piperidinyl or fluorophenoxy groups .
Target Selectivity : Use radioligand binding assays (e.g., Kᵢ <100 nM threshold) .
Q. Table 2: Bioactivity Discrepancy Framework
| Variable | Investigation Method | Threshold |
|---|---|---|
| Purity | HPLC-MS (UV/ELSD) | ≥95% |
| Solvent Stability | LC-MS (degradant tracking) | <5% degradation |
Q. What advanced stabilization methods are recommended for long-term storage?
Q. How can computational modeling predict structure-activity relationships (SAR)?
- Molecular Docking : AutoDock Vina predicts binding affinities (e.g., ΔG < -8 kcal/mol for kinase targets) .
- MD Simulations : GROMACS assesses piperidinyl group flexibility in lipid bilayers (RMSD <2 Å over 100 ns) .
- DFT Calculations : B3LYP/6-311+G(d,p) basis sets analyze electron distribution in fluorophenoxy groups .
Q. Table 3: Computational Parameters
| Method | Key Metrics | Software/Tools |
|---|---|---|
| Docking | Binding energy, ΔG | AutoDock Vina |
| MD Simulations | RMSD, RMSF | GROMACS |
Q. What strategies mitigate hazards during synthesis and handling?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
